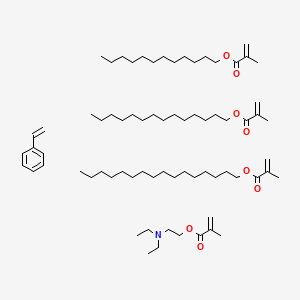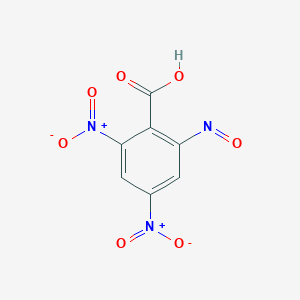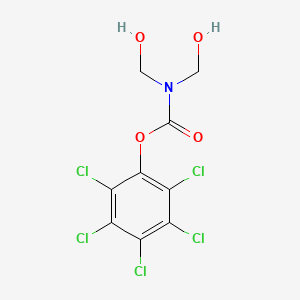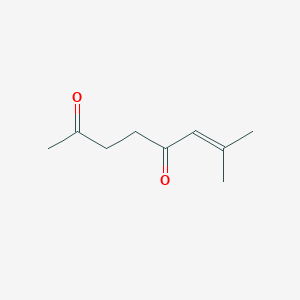
7-Methyloct-6-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-6-ene-2,5-dione is an organic compound with a unique structure that includes both a double bond and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-6-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-4-methyloct-6-en-3-one with specific reagents under controlled conditions . The reaction typically requires the use of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of other reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
7-Methyloct-6-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Methyloct-6-ene-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methyloct-6-ene-2,5-dione involves its ability to participate in various chemical reactions due to the presence of the double bond and carbonyl groups. These functional groups allow the compound to act as both an electrophile and a nucleophile in different reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyloct-6-ene-2,5-dione include:
- 4-Methyloct-6-ene-3,5-dione
- 5-Hydroxy-4-methyloct-6-en-3-one
Properties
CAS No. |
63297-56-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-methyloct-6-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-9(11)5-4-8(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
TXGWLXQVXZHSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


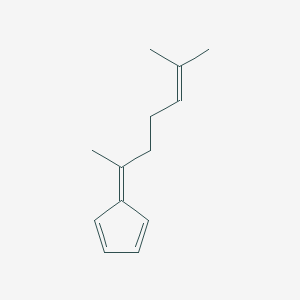
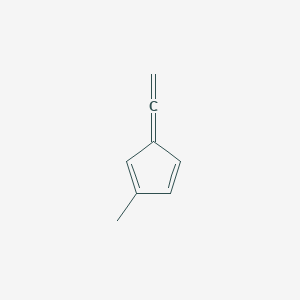
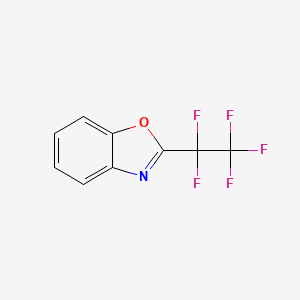
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

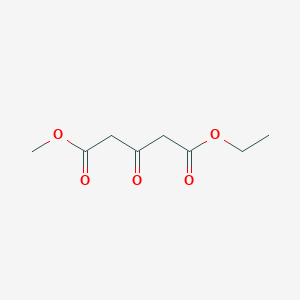
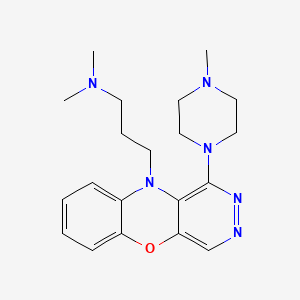
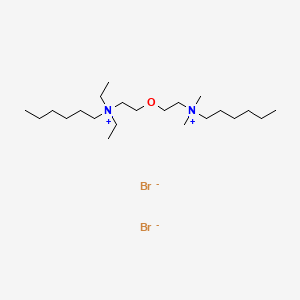
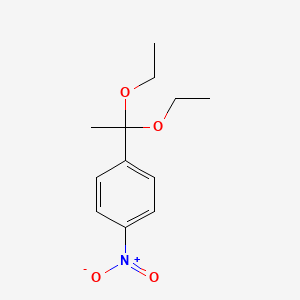
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
